molecular formula C7H5BrClN3 B1343044 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 529508-57-4

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1343044
CAS No.: 529508-57-4
M. Wt: 246.49 g/mol
InChI Key: AYCNJTDTQXSPEW-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine ( 529508-57-4) is a high-value chemical building block with the molecular formula C 7 H 5 BrClN 3 and a molecular weight of 246.49 g/mol . This compound is of significant interest in medicinal chemistry and drug discovery, particularly due to the relevance of the pyrrolo[2,1-f][1,2,4]triazine scaffold. This privileged structure is recognized as a multimodal pharmacophore and is an integral core in several kinase inhibitors and antiviral agents . The specific bromomethyl and chloro functional groups on the heterocyclic core make this reagent a versatile and reactive intermediate for synthetic chemistry. It is primarily used in research to develop targeted therapies, including kinase inhibitors for cancer treatment . The pyrrolo[2,1-f][1,2,4]triazine motif is also being actively investigated in other therapeutic areas, such as the development of Adaptor Protein 2-Associated Kinase 1 (AAK1) inhibitors for the treatment of neuropathic pain . This product is supplied for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This compound requires cold-chain transportation and storage in an inert atmosphere at 2-8°C .

Properties

IUPAC Name

5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c8-3-5-1-2-12-6(5)7(9)10-4-11-12/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCNJTDTQXSPEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1CBr)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

The most documented and efficient method for synthesizing 5-(Bromomethyl)-4-chloropyrrolo[2,1-f]triazine involves the radical bromination of the methyl group at the 5-position of 4-chloro-5-methylpyrrolo[2,1-f]triazine.

  • Starting Material: 4-chloro-5-methylpyrrolo[2,1-f]triazine
  • Reagents: N-Bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN) as radical initiator
  • Solvent: Tetrachloromethane (CCl4)
  • Conditions: Heating under reflux for approximately 0.42 hours (25 minutes)

Mechanism

  • The reaction proceeds via a radical chain mechanism initiated by AIBN, which generates radicals upon heating.
  • NBS selectively brominates the benzylic methyl group to form the bromomethyl derivative.
  • The reaction is regioselective, targeting the methyl substituent without affecting the chlorine at the 4-position or the triazine ring.

Experimental Details and Yield

Parameter Details
Starting material amount 17.24 g (102.9 mmol)
NBS amount Stoichiometric or slight excess
AIBN amount 1.70 g (10.4 mmol)
Solvent Tetrachloromethane (CCl4)
Temperature Reflux (~76 °C)
Reaction time ~0.42 hours (25 minutes)
Yield 98% isolated yield

This method is referenced in patent literature (WO 03/042172 A2) and chemical supplier synthesis notes, confirming its reproducibility and high efficiency.

Alternative Synthetic Routes and Considerations

While the radical bromination method is the most straightforward, other synthetic strategies for related pyrrolo[2,1-f]triazine derivatives have been reported, which may be adapted or optimized for this compound.

Multistep Synthesis from Pyrrole Derivatives

  • Starting from methyl pyrrole-2-carboxylate, N-amination introduces the key N–N bond.
  • Subsequent cyclization and chlorination steps yield the 4-chloro derivative.
  • Bromination at the methyl position is then performed using NBS or other brominating agents.
  • This approach is more complex but allows for structural modifications at various stages.

Transition Metal-Mediated Synthesis

  • Some protocols involve metal-catalyzed halogenation or cross-coupling reactions to introduce bromomethyl groups.
  • These methods are less common for this specific compound but may offer regioselectivity advantages in complex derivatives.

Summary Table of Preparation Methods

Method Starting Material Reagents & Conditions Yield (%) Notes
Radical Bromination (NBS/AIBN) 4-chloro-5-methylpyrrolo[2,1-f]triazine NBS, AIBN, CCl4, reflux, 0.42 h 98 High yield, regioselective bromination
Multistep from Pyrrole Methyl pyrrole-2-carboxylate N-amination, cyclization, chlorination, bromination Variable Allows structural modifications
Transition Metal Catalysis Halogenated pyrrole derivatives Metal catalysts, halogen sources Variable Less common, potential regioselectivity

Research Findings and Optimization Notes

  • The radical bromination method using NBS and AIBN in tetrachloromethane is the most efficient and widely used, providing high yield and purity.
  • Reaction time and temperature are critical; prolonged heating can lead to side reactions or decomposition.
  • The use of AIBN as a radical initiator ensures controlled radical generation, improving selectivity.
  • Alternative solvents such as carbon tetrachloride are preferred due to their inertness and ability to dissolve both reagents and substrates.
  • Purification typically involves standard chromatographic techniques or recrystallization to isolate the pure bromomethyl product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or chlorine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound .

Scientific Research Applications

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
5-(Bromomethyl)-4-chloro (355810-85-4) 5-Bromomethyl, 4-Cl C₆H₃BrClN₃ 232.47 Discontinued; high reactivity
5-Bromo-2,4-dichloro (2216746-83-5) 5-Br, 2-Cl, 4-Cl C₆H₂BrCl₂N₃ 266.91 Enhanced electrophilicity
4-Chloro-5-fluoro (2306272-83-1) 4-Cl, 5-F C₆H₃ClFN₃ 171.56 Fluorine enhances metabolic stability
5-Bromo-4-methoxy (2144752-77-0) 5-Br, 4-OCH₃ C₇H₆BrN₃O 228.05 Methoxy improves solubility
7-Bromo (Compound 20 in ) 7-Br C₆H₃BrN₃ 197.01 hERG IC₅₀ = 2.5 µM
7-Chloro (Compound 21 in ) 7-Cl C₆H₃ClN₃ 152.56 42% hERG inhibition at 3.0 µM

Pharmacological and Toxicity Profiles

  • Cardiovascular Toxicity (hERG Assay):

    • The 7-bromo analog exhibits moderate hERG channel inhibition (IC₅₀ = 2.5 µM), while the 7-chloro derivative shows 42% inhibition at 3.0 µM . These values suggest a lower cardiovascular risk compared to drugs with hERG IC₅₀ < 1 µM.
    • Data for 5-(Bromomethyl)-4-chloro are unavailable, but its bromomethyl group may increase lipophilicity and off-target interactions.
  • Antiviral Potential: The pyrrolo[2,1-f][1,2,4]triazine scaffold is central to remdesivir, a COVID-19 therapeutic . Derivatives like 4-amino-7-yl variants (e.g., CAS: 159326-68-8) are patented as antiviral agents, indicating the scaffold's versatility .
  • Synthetic Accessibility:

    • Synthesis routes for brominated/chlorinated derivatives often involve transition metal-mediated coupling or halogenation of precursor pyrroles . For example, 5-bromo-2-chloro (CAS: 1233143-59-3) is synthesized via regioselective halogenation .

Substituent Effects on Bioactivity

  • Halogen Position: Bromine at position 5 (as in 5-(Bromomethyl)-4-chloro) may enhance electrophilicity, facilitating nucleophilic substitution reactions in drug-target binding. In contrast, 4-chloro-5-fluoro leverages fluorine’s electronegativity for improved binding affinity .
  • Methoxy vs.

Biological Activity

5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with potential biological activities, particularly in the area of cancer treatment. This article explores its synthesis, structural characteristics, and biological activity based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C7_7H5_5BrClN3_3
  • Molecular Weight : 246.49 g/mol
  • CAS Number : 529508-57-4

The compound features a pyrrolo[2,1-f][1,2,4]triazine core structure, which is known for its diverse biological activities including anticancer properties.

Biological Activity Overview

Research indicates that compounds containing the pyrrolo[2,1-f][1,2,4]triazine moiety exhibit various biological activities such as anticancer, antimicrobial, and antiviral effects. The following sections detail specific findings related to the biological activity of this compound.

The compound has been investigated for its ability to inhibit protein kinases involved in cancer progression. In particular:

  • Cyclin-dependent kinases (CDKs) : These enzymes are crucial for cell cycle regulation and are often dysregulated in cancer cells. Inhibition of CDKs can lead to reduced proliferation of malignant cells.
  • Bcr-Abl Tyrosine Kinase : This fusion protein is implicated in chronic myeloid leukemia (CML). Targeting Bcr-Abl with specific inhibitors has shown promise in treating this form of leukemia.

Case Studies

A study evaluated the cytotoxicity of various derivatives of pyrrolo[2,1-f][1,2,4]triazines against human cancer cell lines MCF7 (breast adenocarcinoma) and K562 (CML). The results indicated that while some derivatives exhibited activity against CDK2/cyclin E and Abl kinases, this compound showed limited efficacy in inhibiting these kinases compared to previously studied compounds .

Table: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerLimited inhibition of CDK and Abl kinases ,
AntimicrobialPotential but not extensively studied
AntiviralSimilar structural analogs show activity

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that include bromination and chlorination processes. Structural characterization is typically performed using techniques such as X-ray crystallography and NMR spectroscopy to confirm the integrity of the synthesized compound .

Safety and Handling

As with many chemical compounds, safety precautions are necessary when handling this compound. It should be stored under inert atmosphere conditions at temperatures between 2-8°C to prevent degradation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine, and how are reaction conditions optimized?

  • Answer : Synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, bromomethyl groups can be introduced via alkylation under mild conditions (20–50°C, pH 7–9) to minimize side reactions . Cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) require palladium catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (e.g., DMF or THF) . Yield optimization often involves temperature screening (e.g., 60–100°C for 12–24 hours) and catalyst loading adjustments (0.5–5 mol%) . Purity is confirmed via HPLC or GC-MS .

Q. How is the structure of this compound characterized using spectroscopic and analytical techniques?

  • Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to identify substituents (e.g., bromomethyl at δ ~4.3 ppm for CH₂Br) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 302.97) .
  • Infrared Spectroscopy (IR) : Peaks at ~600–650 cm⁻¹ (C-Br stretch) and ~750 cm⁻¹ (C-Cl stretch) .
  • X-ray Crystallography : Resolves solid-state conformation and bond angles (e.g., dihedral angles between triazine and pyrrolo rings) .

Q. What structural features influence its reactivity in nucleophilic substitution reactions?

  • Answer : The electron-deficient triazine core enhances electrophilicity, while the bromomethyl group acts as a leaving site. Chlorine at position 4 stabilizes the ring via electron withdrawal, directing nucleophiles to the bromomethyl position . Steric hindrance from fused rings may slow reactions, requiring polar aprotic solvents (e.g., DMF) to enhance mobility .

Advanced Research Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions?

  • Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites (e.g., bromomethyl as the primary coupling site). Molecular docking studies predict interactions with catalysts (e.g., Pd complexes) . Transition state analysis optimizes solvent and temperature parameters, reducing experimental trial-and-error .

Q. What strategies resolve contradictions in reported synthetic yields across methodologies?

  • Answer : Systematic variable testing is critical:

  • Temperature Gradients : Compare yields at 60°C vs. 100°C to identify thermal decomposition thresholds .
  • Catalyst Screening : Test Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for efficiency .
  • Side Reaction Analysis : Use LC-MS to detect byproducts (e.g., dehalogenated derivatives) .
  • Statistical Design : Apply factorial designs (e.g., 2³ factorial) to evaluate interactions between solvent, catalyst, and temperature .

Q. How do environmental factors (pH, light, temperature) affect the compound’s stability during storage?

  • Answer : Accelerated stability studies under ICH guidelines show:

  • pH Sensitivity : Degrades in acidic conditions (pH <3) via hydrolysis of the bromomethyl group .
  • Light Exposure : UV irradiation (254 nm) causes ring-opening reactions; store in amber vials .
  • Thermal Stability : Stable at 25°C for 6 months but degrades above 40°C .

Q. What advanced techniques elucidate substituent effects on biological activity?

  • Answer :

  • SAR Studies : Compare analogues (e.g., 4-amino vs. 4-chloro derivatives) in enzyme inhibition assays .
  • Crystallography : Resolve binding modes with target proteins (e.g., kinase domains) .
  • Metabolite Profiling : Use LC-MS/MS to track in vitro metabolic pathways (e.g., glutathione conjugation at bromomethyl) .

Q. How does modifying substituents impact solubility and bioavailability?

  • Answer :

  • LogP Analysis : Bromomethyl increases hydrophobicity (LogP ~2.5), reducing aqueous solubility. Introducing polar groups (e.g., carboxylates) improves LogP to ~1.2 .
  • Salt Formation : Hydrochloride salts enhance solubility in polar solvents (e.g., water or ethanol) .
  • Prodrug Design : Ethyl ester derivatives (e.g., Ethyl 4-((3-methoxyphenyl)amino)-pyrrolotriazine-5-carboxylate) improve membrane permeability .

Methodological Notes

  • Experimental Design : Use randomized block designs for biological assays to control batch variability .
  • Data Contradictions : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve spectral overlaps .
  • Advanced Characterization : Pair X-ray data with Hirshfeld surface analysis to quantify intermolecular interactions .

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